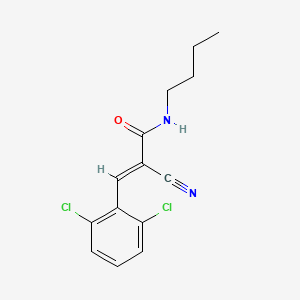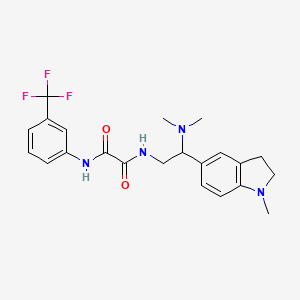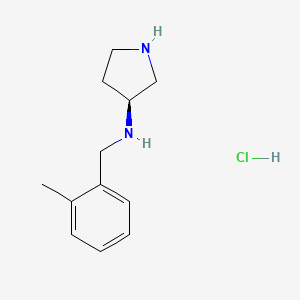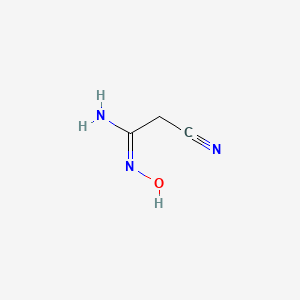![molecular formula C17H25N5O3 B2695287 6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887875-55-0](/img/structure/B2695287.png)
6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type IV. It is a potent and specific inhibitor of PDE4, which is involved in the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Ro 20-1724 has been extensively studied for its role in various biological and physiological processes, including inflammation, asthma, depression, and memory enhancement.
科学的研究の応用
Synthesis and Precursor Role
Imidazole derivatives and purine analogs are synthesized through various chemical reactions, serving as important precursors for further chemical modifications. For instance, the synthesis of disubstituted 1-benzylimidazoles, as explored by Alves, Proença, and Booth (1994), illustrates the methodology for generating compounds that could be precursors to purine analogs. These synthetic pathways are crucial for developing new molecules with potential biological or pharmacological activities (Alves, M., Proença, M. F., & Booth, B., 1994).
Biological Activity
Research on imidazole and purine derivatives often targets their biological activity. For example, Nilov et al. (1995) synthesized 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive properties. This suggests a broad interest in such compounds for therapeutic applications, potentially extending to 6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione (Nilov, D., et al., 1995).
Chemosensors
Imidazole derivatives have been studied for their potential as chemosensors. For instance, Afandi, Purwono, and Haryadi (2020) explored the use of an imidazole derivative as a colorimetric chemosensor for amines. Such applications highlight the versatility of imidazole-based compounds in chemical sensing technologies, which could be relevant to the compound (Afandi, T., Purwono, B., & Haryadi, W., 2020).
特性
IUPAC Name |
6-butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-6-7-8-20-11(2)12(3)22-13-14(18-16(20)22)19(4)17(24)21(15(13)23)9-10-25-5/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQPGPGYOMDLGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-butyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2695204.png)


![N-(sec-butyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2695208.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)
![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)




![Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2695222.png)

